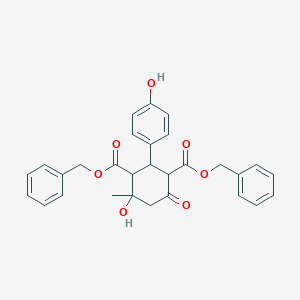
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THFA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. THFA is a highly stable and biologically active molecule that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high stability and biocompatibility. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is highly soluble in water and can be easily administered to cells and animals. However, one of the main limitations of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for research on 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the identification of new molecular targets and signaling pathways that are involved in the anti-cancer activity of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. In addition, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in human clinical trials.
Synthesis Methods
The synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires the use of specialized equipment and reagents. The first step in the synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with tetrahydro-2-furanmethanol to form a furan ring. The next step involves the reaction of the furan intermediate with 2-thiophenylacetic acid to form the final product, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of tumors in animal models.
properties
Molecular Formula |
C18H17NO4S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO4S2/c20-16(13-6-3-9-25-13)14-15(12-5-2-8-24-12)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
InChI Key |
ARUASAPCMDUTAY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



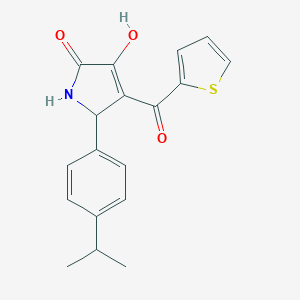
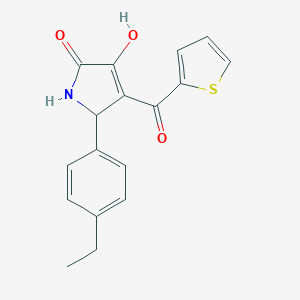
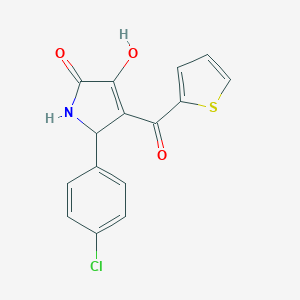

![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)


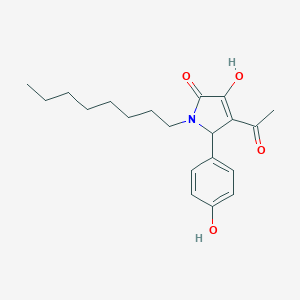
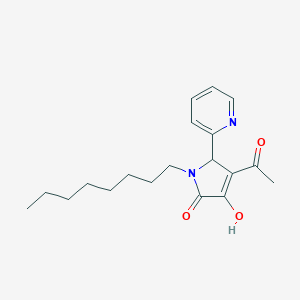
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)
